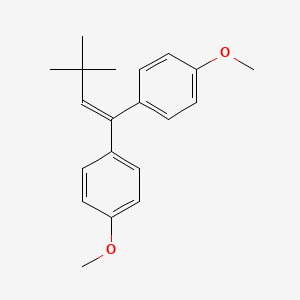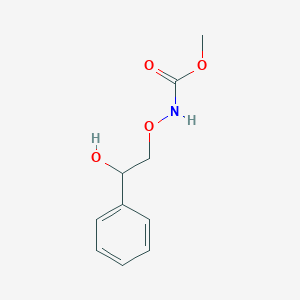![molecular formula C10H14N2O4S B14339838 N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide CAS No. 104060-64-2](/img/structure/B14339838.png)
N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a hydroxyphenyl group, a sulfamoylethyl group, and an acetamide group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide typically involves the reaction of 2-hydroxyphenylacetic acid with sulfamoylethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, alcohols, and various substituted acetamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the sulfamoylethyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes or disrupt protein-protein interactions is central to its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyphenyl)acetamide: Known for its anti-inflammatory properties and used in the treatment of pain and fever.
N-(4-Hydroxyphenyl)acetamide:
N-(2-Hydroxyphenyl)benzenesulfonamide: Studied for its potential anti-cancer properties and enzyme inhibition activities.
Uniqueness
N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide is unique due to the presence of both a sulfamoylethyl group and an acetamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
104060-64-2 |
|---|---|
Formule moléculaire |
C10H14N2O4S |
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
N-[1-(2-hydroxyphenyl)-2-sulfamoylethyl]acetamide |
InChI |
InChI=1S/C10H14N2O4S/c1-7(13)12-9(6-17(11,15)16)8-4-2-3-5-10(8)14/h2-5,9,14H,6H2,1H3,(H,12,13)(H2,11,15,16) |
Clé InChI |
GDGGPARMIIEJAN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CS(=O)(=O)N)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


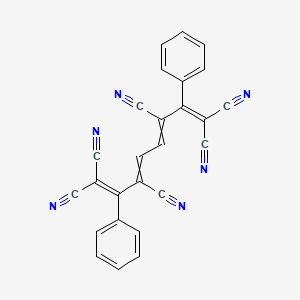
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)

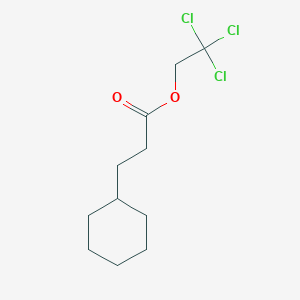
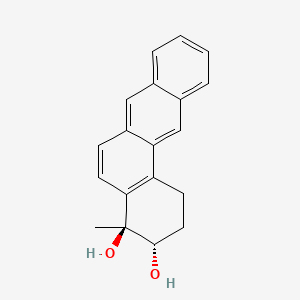


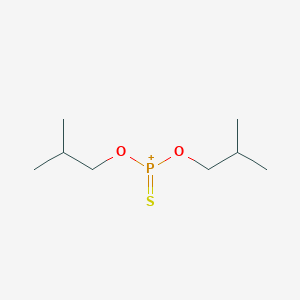
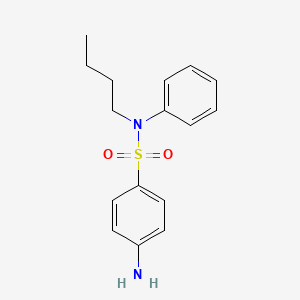
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)

